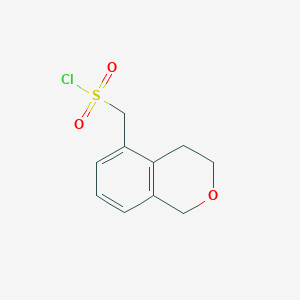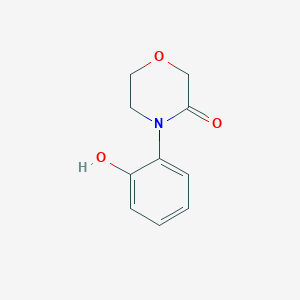
1-(Oxolan-3-yl)-2-(pyrrolidin-2-yl)ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Oxolan-3-yl)-2-(pyrrolidin-2-yl)ethan-1-one is a synthetic organic compound that features both an oxolane (tetrahydrofuran) ring and a pyrrolidine ring. These types of compounds are often of interest in medicinal chemistry and organic synthesis due to their unique structural properties and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Oxolan-3-yl)-2-(pyrrolidin-2-yl)ethan-1-one typically involves the formation of the oxolane and pyrrolidine rings followed by their coupling. One possible synthetic route could involve:
Formation of the Oxolane Ring: This can be achieved through the cyclization of a suitable diol or halohydrin.
Formation of the Pyrrolidine Ring: This can be synthesized via the cyclization of a suitable amino alcohol or through the reduction of a pyrrole derivative.
Coupling Reaction: The final step involves coupling the oxolane and pyrrolidine rings through a suitable linker, such as an ethanone group, using reagents like Grignard reagents or organolithium compounds.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, catalytic processes, and advanced purification techniques.
化学反应分析
Types of Reactions
1-(Oxolan-3-yl)-2-(pyrrolidin-2-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the ketone group or reduce double bonds within the rings.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the rings or the ethanone linker.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogenating agents, nucleophiles like amines or alcohols, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or carbonylated derivatives, while reduction could produce alcohols or alkanes.
科学研究应用
1-(Oxolan-3-yl)-2-(pyrrolidin-2-yl)ethan-1-one may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions due to its structural similarity to natural compounds.
Medicine: Investigation of its potential pharmacological properties, such as anti-inflammatory or antimicrobial activities.
Industry: Use as an intermediate in the production of pharmaceuticals, agrochemicals, or other fine chemicals.
作用机制
The mechanism of action of 1-(Oxolan-3-yl)-2-(pyrrolidin-2-yl)ethan-1-one would depend on its specific biological activity. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their function and leading to various biological effects. The pathways involved would be specific to the target and the type of interaction (e.g., inhibition, activation, binding).
相似化合物的比较
Similar Compounds
1-(Oxolan-3-yl)-2-(pyrrolidin-2-yl)ethan-1-ol: Similar structure but with a hydroxyl group instead of a ketone.
1-(Oxolan-3-yl)-2-(pyrrolidin-2-yl)ethane: Similar structure but without the ketone group.
1-(Tetrahydrofuran-3-yl)-2-(pyrrolidin-2-yl)ethan-1-one: Similar structure but with a different ring system.
Uniqueness
1-(Oxolan-3-yl)-2-(pyrrolidin-2-yl)ethan-1-one is unique due to the presence of both an oxolane and a pyrrolidine ring, which can confer distinct chemical and biological properties. Its specific arrangement and functional groups make it a valuable compound for various applications in research and industry.
属性
分子式 |
C10H17NO2 |
|---|---|
分子量 |
183.25 g/mol |
IUPAC 名称 |
1-(oxolan-3-yl)-2-pyrrolidin-2-ylethanone |
InChI |
InChI=1S/C10H17NO2/c12-10(8-3-5-13-7-8)6-9-2-1-4-11-9/h8-9,11H,1-7H2 |
InChI 键 |
RDPDDLXBHIZSGE-UHFFFAOYSA-N |
规范 SMILES |
C1CC(NC1)CC(=O)C2CCOC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(3,3-Difluorocyclobutyl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13070439.png)
![2-{[(3-Fluorophenyl)methyl]amino}propane-1,3-diol](/img/structure/B13070450.png)

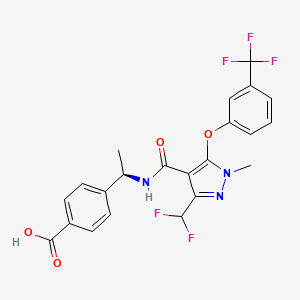
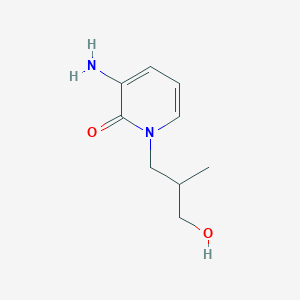

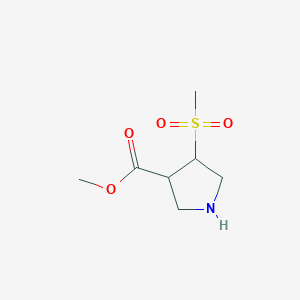
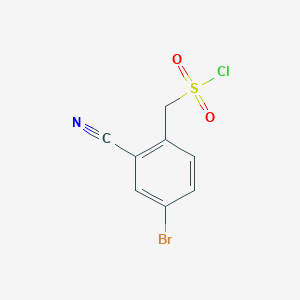
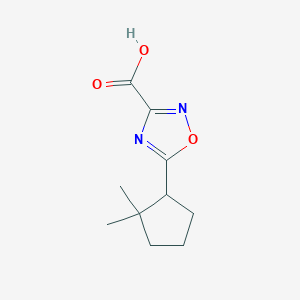
![1-[(5-Bromofuran-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13070483.png)
![{7-ethyl-6-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanol](/img/structure/B13070486.png)
